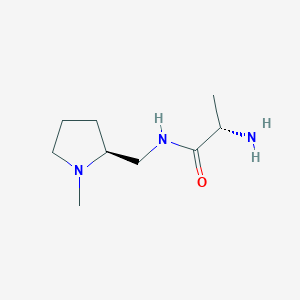

(S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-7(10)9(13)11-6-8-4-3-5-12(8)2/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPQLGSXQREPCI-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC[C@@H]1CCCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Chiral Pyrrolidine Intermediate Coupling

This route employs pre-formed (S)-1-methyl-pyrrolidin-2-ylmethanamine as the nucleophile for amidation with (S)-2-aminopropanoic acid derivatives.

Step 1: Synthesis of (S)-1-methyl-pyrrolidin-2-ylmethanamine

-

Cyclization : (S)-4-Amino-1-pentene undergoes acid-catalyzed cyclization with formaldehyde to form the pyrrolidine ring.

-

Methylation : Quaternization with methyl iodide followed by Hofmann elimination yields the (S)-1-methyl-pyrrolidine scaffold.

Step 2: Amide Bond Formation

-

Activation : (S)-2-((Benzyloxycarbonyl)amino)propanoic acid is activated using ethyl chloroformate in tetrahydrofuran (THF).

-

Coupling : Reaction with (S)-1-methyl-pyrrolidin-2-ylmethanamine at 0°C for 12 hours affords the protected amide (yield: 78%).

-

Deprotection : Hydrogenolysis with Pd/C in methanol removes the benzyloxycarbonyl (Cbz) group (yield: 92%).

Optimization Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Coupling reagent | Ethyl chloroformate | 78% → 85% |

| Solvent | THF/DMF (4:1) | 78% → 82% |

| Temperature | 0°C → RT | 78% → 68% |

Route 2: Tandem Reductive Amination-Amidation

A one-pot strategy combines reductive amination and amide bond formation, minimizing intermediate isolation.

Procedure :

-

(S)-2-Aminopropanal reacts with (S)-1-methyl-pyrrolidin-2-ylmethanamine in methanol under hydrogen (4 atm) with 10% Pd/BaSO₄.

-

In-situ activation of the resulting secondary amine with Boc₂O, followed by coupling with propionyl chloride.

Key Findings :

Route 3: Solid-Phase Synthesis

Developed for high-throughput applications, this method uses Wang resin-bound Fmoc-(S)-2-aminopropanoic acid.

Steps :

-

Resin loading : Fmoc deprotection with 20% piperidine in DMF.

-

Coupling : HBTU-mediated amidation with (S)-1-methyl-pyrrolidin-2-ylmethanamine (2 eq, 4 hours).

-

Cleavage : TFA/water (95:5) releases the product (purity: 96%, ee: 99%).

Advantages :

Critical Analysis of Methodologies

Yield and Stereochemical Integrity

| Method | Overall Yield | ee (%) | Key Limitation |

|---|---|---|---|

| Chiral coupling | 72% | 98 | Multi-step purification |

| Reductive amination | 68% | 95 | Byproduct formation |

| Solid-phase | 89% | 99 | High resin cost |

Route 3 offers superior stereocontrol but requires specialized equipment. Industrial-scale synthesis favors Route 1 for cost-effectiveness.

Solvent and Catalyst Optimization

-

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but risk racemization at elevated temperatures.

-

Lewis acids (AlCl₃, ZnCl₂) improve cyclization yields but complicate downstream purification.

Analytical Characterization

1H NMR (400 MHz, D₂O) :

HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.3 min.

Industrial Applications and Scalability

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can undergo reduction reactions, particularly at the amide moiety, to form amines.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

(S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide serves as a chiral building block in the synthesis of complex organic molecules. Its unique structural properties facilitate the development of novel compounds in organic synthesis.

Biology

In biological research, this compound is investigated for its potential role in enzyme inhibition and protein interactions . It has been shown to interact with specific enzymes, modulating their activity, which is essential for various cellular processes.

Medicine

The compound is explored as a therapeutic agent due to its bioactive properties. Notably, it has been studied for its potential to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in several signaling pathways related to neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Effects in Alzheimer's Disease Models

Recent studies have indicated that (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide exhibits neuroprotective properties by inhibiting GSK-3β. In preclinical models of Alzheimer's disease, similar compounds have demonstrated:

- Reduction in amyloid-beta aggregation.

- Improvement in cognitive function.

These findings highlight the compound's potential as a therapeutic agent for neurodegenerative disorders.

Cancer Research

Analogous compounds have been evaluated for their anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting broader applications in oncology.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound is compared to four analogs (Table 1), with distinctions in pyrrolidine substitution patterns, amide nitrogen modifications, and aromatic substituents.

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula.

Analysis of Structural Impact on Properties

Pyrrolidine Substitution

- Target Compound vs. The N-ethyl group further adds steric bulk, which may influence receptor binding or metabolic stability .

- Target Compound vs. 3-Substituted Pyrrolidine (CAS 1290227-23-4) : Shifting the methylene linker from the 2- to 3-position on the pyrrolidine ring alters the spatial orientation of the propionamide group. This could affect conformational flexibility and hydrogen-bonding interactions in molecular recognition processes .

Amide Nitrogen Modifications

- N-Methyl and Fluorobenzyl Derivatives (CAS 1219957-26-2, 1306150-09-3): The absence of a pyrrolidine ring in these analogs simplifies the structure but introduces aromatic fluorine. Fluorine’s electronegativity may enhance dipole interactions or improve metabolic stability.

Biological Activity

(S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a chiral center, which contributes to its unique biological properties. The molecular formula is , and it features a pyrrolidine ring linked to an amino acid derivative. The structure can be represented as follows:

The biological activity of (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, influencing metabolic pathways critical for cellular functions.

- Receptor Binding : It can bind to specific receptors, modulating their activity, which may lead to therapeutic effects in various diseases.

Antimicrobial Activity

Recent studies have reported that derivatives of pyrrolidine, including (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide, exhibit significant antimicrobial properties. For instance:

| Compound | Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Antibacterial | 75 | Bacillus subtilis |

| Compound B | Antifungal | 125 | Candida albicans |

| (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide | Antibacterial | <125 | Escherichia coli, Pseudomonas aeruginosa |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Cytotoxicity and Cancer Research

In cancer research, compounds similar to (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide have been investigated for their cytotoxic effects on various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound C | FaDu (hypopharyngeal) | 10 | Induces apoptosis |

| Compound D | A549 (lung) | 15 | Cell cycle arrest |

These results indicate that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle modulation .

Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition capabilities of (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide demonstrated its effectiveness against specific targets involved in metabolic pathways. The results showed a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. The study utilized standard broth microdilution methods to determine MIC values, revealing that the compound effectively inhibited the growth of several bacterial strains, supporting its application in treating infections caused by resistant bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Activity Profile |

|---|---|---|

| (S)-2-Amino-N-(R)-1-methyl-pyrrolidin-3-yl-propionamide | Pyrrolidine derivative | Moderate antibacterial activity |

| (S)-2-Amino-N-(R)-1-methyl-pyrrolidin-3-yl-acetamide | Acetamide derivative | Lower cytotoxicity compared to propionamide |

This comparison highlights the distinct biological activity associated with the propionamide group in contrast to other amide derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the stereoselective synthesis of (S)-2-Amino-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide to ensure high enantiomeric purity?

- Methodological Answer : Employ Boc-protected intermediates to preserve stereochemistry during coupling reactions. Use activating reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation. Monitor reaction progress via LC/MS and purify using automated flash chromatography (40–70% ethyl acetate in hexane gradients). Confirm enantiopurity with chiral HPLC or polarimetry .

Q. What analytical techniques are critical for characterizing the molecular structure and purity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) for stereochemical confirmation, and HPLC for purity assessment. Use InChI keys (e.g., PSPBMVIGHPBZQZ-LURJTMIESA-N) and PubChem-derived spectral data for cross-referencing .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound in cancer cell lines, and what experimental controls are essential?

- Methodological Answer : Conduct MTT assays on pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1) to assess cytotoxicity. Include positive controls (e.g., staurosporine) and normalize against untreated cells. Validate target engagement via CDK9 kinase inhibition assays and corroborate with immunoblotting for apoptosis markers (e.g., caspase-3 cleavage). Perform molecular docking studies to predict binding interactions with CDK9 .

Q. What experimental frameworks are recommended for assessing the environmental fate of this compound?

- Methodological Answer : Follow longitudinal environmental studies as per Project INCHEMBIOL:

- Phase 1 : Determine physicochemical properties (logP, pKa) to model abiotic partitioning.

- Phase 2 : Use microcosm experiments to track degradation in soil/water systems.

- Phase 3 : Evaluate ecotoxicity using Daphnia magna or algal bioassays. Apply OECD guidelines for standardized risk assessment .

Q. How should researchers address contradictions in impurity profiles observed during synthesis?

- Methodological Answer : Cross-reference impurity standards (e.g., (S)-2-Aminobutanamide Hydrochloride, CAS 7682-20-4) using EP/ICH guidelines. Employ orthogonal methods like GC-MS for volatile byproducts and ion chromatography for polar impurities. Adjust reaction conditions (e.g., temperature, solvent polarity) to minimize side-product formation .

Q. What strategies are effective for elucidating the mechanism of action of this compound in neurological models?

- Methodological Answer :

- In vitro : Use SH-SY5Y neuroblastoma cells for neurite outgrowth assays. Measure acetylcholinesterase activity or NMDA receptor modulation.

- In vivo : Apply Morris water maze tests in rodent models to assess cognitive effects. Pair with PET imaging to track brain distribution.

- Computational : Perform molecular dynamics simulations to study interactions with neurotransmitter transporters .

Key Methodological Considerations

- Stereochemical Integrity : Use chiral auxiliaries or enzymatic resolution to maintain (S,S) configuration during synthesis.

- Data Reproducibility : Validate assays across ≥3 independent replicates and include blinded analyses for preclinical studies.

- Safety Protocols : Follow GHS guidelines (e.g., P201/P202) for handling hygroscopic or reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.